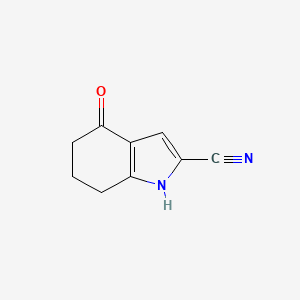
2,2,5,5-TETRAMETHYL-3,4(2H,5H)-FURANDIONE HYDRAZONE OXIME
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-TETRAMETHYL-3,4(2H,5H)-FURANDIONE HYDRAZONE OXIME is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its distinctive molecular structure, which contributes to its reactivity and functionality in different chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-TETRAMETHYL-3,4(2H,5H)-FURANDIONE HYDRAZONE OXIME involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.
Reaction Conditions: The reactions are carried out under specific temperatures, pressures, and in the presence of catalysts to facilitate the desired transformations.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Preparation of Reactants: Large quantities of starting materials are prepared and stored under controlled conditions.
Optimized Reaction Conditions: The reactions are optimized for large-scale production, ensuring high yield and purity.
Automated Purification Systems: Advanced purification systems are employed to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5,5-TETRAMETHYL-3,4(2H,5H)-FURANDIONE HYDRAZONE OXIME undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound typically require:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with decreased oxygen content.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,2,5,5-TETRAMETHYL-3,4(2H,5H)-FURANDIONE HYDRAZONE OXIME has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2,5,5-TETRAMETHYL-3,4(2H,5H)-FURANDIONE HYDRAZONE OXIME involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Molecular Targets: It binds to specific proteins or enzymes, altering their activity.
Modulating Pathways: It influences various biochemical pathways, leading to changes in cellular functions.
Inducing Biological Responses: The compound can induce specific biological responses, such as cell signaling or gene expression.
Eigenschaften
CAS-Nummer |
30222-10-7 |
|---|---|
Molekularformel |
C8H15N3O2 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
(NE)-N-[(4E)-4-hydrazinylidene-2,2,5,5-tetramethyloxolan-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C8H15N3O2/c1-7(2)5(10-9)6(11-12)8(3,4)13-7/h12H,9H2,1-4H3/b10-5+,11-6+ |
InChI-Schlüssel |
VRDJHWPWOGKRMU-YOYBCKCWSA-N |
Isomerische SMILES |
CC1(/C(=N/N)/C(=N\O)/C(O1)(C)C)C |
Kanonische SMILES |
CC1(C(=NN)C(=NO)C(O1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B8656178.png)


![1-[1-(4-Butyl-benzoyl)-piperidin-4-yl]-1,3-dihydro-benzoimidazol-2-one](/img/structure/B8656208.png)







![2-[(2-Methoxyphenyl)sulfanyl]benzoic acid](/img/structure/B8656263.png)


